molecular formula C9H13N3 B11735317 2-(Cyclopropylmethyl)pyrimidine-5-methanamine

2-(Cyclopropylmethyl)pyrimidine-5-methanamine

Cat. No.: B11735317
M. Wt: 163.22 g/mol
InChI Key: UOUPCDBTOKODTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine typically involves the reaction of cyclopropylmethylamine with pyrimidine derivatives. One common method includes the condensation of cyclopropylmethylamine with 5-bromopyrimidine under basic conditions, followed by reduction to yield the desired compound . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)pyrimidine-5-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce reduced pyrimidine derivatives. Substitution reactions can lead to a variety of substituted pyrimidine compounds.

Scientific Research Applications

2-(Cyclopropylmethyl)pyrimidine-5-methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors, leading to its observed bioactivity. For example, it may act as an inhibitor of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylmethyl)pyrimidine-5-methanamine is unique due to its cyclopropylmethyl group, which imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives. This structural feature may enhance its biological activity and make it a valuable compound for various applications .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

[2-(cyclopropylmethyl)pyrimidin-5-yl]methanamine

InChI

InChI=1S/C9H13N3/c10-4-8-5-11-9(12-6-8)3-7-1-2-7/h5-7H,1-4,10H2

InChI Key

UOUPCDBTOKODTH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=NC=C(C=N2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.